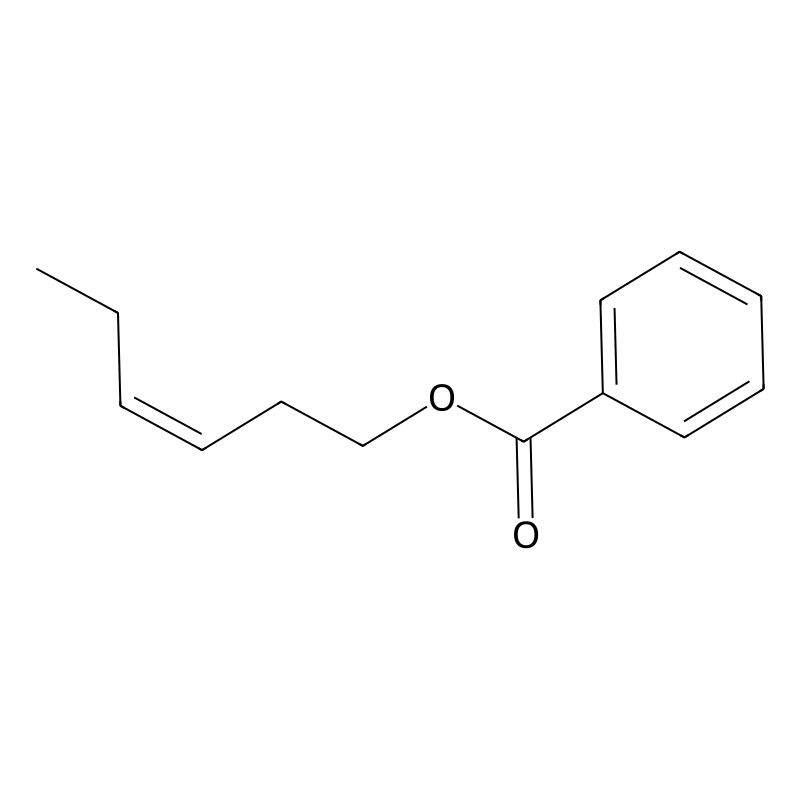cis-3-Hexenyl benzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
miscible at room temperature (in ethanol)
Canonical SMILES
Isomeric SMILES
Natural Occurrence:
cis-3-Hexenyl benzoate is a naturally occurring compound found in various plants and fruits, including guava (Psidium guajava) and lingonberry (Vaccinium vitis-idaea) [].
Antimicrobial Activity:
Research suggests that cis-3-Hexenyl benzoate exhibits antimicrobial properties against various bacteria and fungi. Studies have demonstrated its effectiveness against foodborne pathogens like Escherichia coli and Staphylococcus aureus, as well as against fungi like Aspergillus niger and Candida albicans [, ].
Insecticidal Activity:
Some studies have shown that cis-3-Hexenyl benzoate possesses insecticidal properties. Research has indicated its potential as a fumigant or contact insecticide against certain insect pests, including stored-product insects and mosquitoes [, ].
Other Potential Applications:
Limited scientific research suggests that cis-3-Hexenyl benzoate might have other potential applications, such as:
Cis-3-Hexenyl benzoate is an organic compound classified as an ester, specifically the ester formed from benzoic acid and cis-3-hexenol. It has the molecular formula C₁₃H₁₆O₂ and a molecular weight of approximately 204.27 g/mol. This compound appears as a colorless liquid and is known for its distinctive floral and green fragrance, often described as fresh and herbaceous, reminiscent of cut grass and white flowers like jasmine and ylang-ylang .
The primary reaction involved in the formation of cis-3-Hexenyl benzoate is esterification, which occurs between benzoic acid and cis-3-hexenol under acidic conditions. This reaction can be represented as follows:
This compound can also undergo hydrolysis in the presence of water, reverting back to its parent alcohol and acid, particularly under basic conditions or when exposed to moisture over time .
Cis-3-Hexenyl benzoate exhibits various biological activities, primarily related to its olfactory properties. It contributes to the aroma of certain flowers and fruits, making it valuable in perfumery and flavoring applications. Furthermore, it has been noted for its potential role in plant defense mechanisms, acting as a semiochemical that can attract herbivores' predators or stimulate plant defenses against pests .
The synthesis of cis-3-Hexenyl benzoate typically involves the following methods:
- Esterification: The most common method involves reacting benzoic acid with cis-3-hexenol in the presence of an acid catalyst.
- Transesterification: This method can also be performed by transesterifying methyl benzoate with cis-3-hexenol .
These methods allow for the efficient production of this compound on an industrial scale.
Cis-3-Hexenyl benzoate stands out due to its unique combination of floral and green notes, making it particularly valuable in fine fragrances compared to its counterparts like cis-3-Hexenyl salicylate, which leans more towards solar and green notes without the leather undertone present in cis-3-Hexenyl benzoate .
Research indicates that cis-3-Hexenyl benzoate interacts with other compounds to enhance or modify fragrance profiles. For instance, it blends well with other floral notes and salicylates, contributing to complex scent formulations. Its interaction with plant volatiles also suggests a role in ecological signaling among plants .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Density
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1595 of 1642 companies (only ~ 2.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Other CAS
Wikipedia
Use Classification
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index







